Direct Head-to-Head Comparison: Butylcycloheptylprodigiosin vs. Undecylprodigiosin Cytotoxicity in Multidrug-Resistant Cancer Cells
In a direct head-to-head comparison using MDR1-overexpressing EPG85.257RDB cells, butylcycloheptylprodigiosin exhibited significantly reduced toxicity compared to the parent cell line, confirming its status as an MDR1 substrate. In contrast, undecylprodigiosin demonstrated equipotent toxicity regardless of MDR1 or BCRP expression [1]. Efflux kinetics showed butylcycloheptylprodigiosin was actively exported at a rate of 2.66 dF/min in the absence of verapamil, which was partially reduced to 1.41 dF/min upon P-gp inhibition [1].
| Evidence Dimension | Cytotoxicity in MDR1-overexpressing vs. parental cells |
|---|---|
| Target Compound Data | Reduced cytotoxicity in MDR1-overexpressing EPG85.257RDB cells (active efflux substrate) |
| Comparator Or Baseline | Undecylprodigiosin: Equipotent cytotoxicity in MDR1/BCRP-expressing and parental cells (non-substrate) |
| Quantified Difference | Target compound is an MDR1/BCRP substrate; comparator is not |
| Conditions | EPG85.257RDB (MDR1-overexpressing) and EPG85.257P (parental) gastric carcinoma cell lines; efflux measured by fluorescence kinetics (dF/min) |
Why This Matters
This property dictates that butylcycloheptylprodigiosin is less suitable than undecylprodigiosin for applications targeting MDR1/BCRP-overexpressing tumors, a critical selection criterion for oncology research programs.
- [1] Mirzaei, S. A.; Safari Kavishahi, M.; Keshavarz, Z.; Elahian, F. DNA Cell Biol. 2018, 37, 535–542. View Source
